Cas no 961-68-2 (2,4-Dinitro-N-phenylaniline)

2,4-Dinitro-N-phenylaniline structure
2,4-Dinitro-N-phenylaniline structure
Product Name:2,4-Dinitro-N-phenylaniline
CAS No:961-68-2
Molecular Formula:C12H9N3O4
Molecular Weight:259.217562437058
MDL:MFCD00007223
CID:40419
PubChem ID:13748

2,4-Dinitro-N-phenylaniline Properties

Names and Identifiers

    • 2,4-Dinitro-N-phenylaniline
    • N-(2,4-Dinitrophenyl)-N-phenylamine
    • 2,4-Dinitrodiphenylamine
    • 2,4-Dinitro-N-phenylbenzenamine (ACI)
    • Diphenylamine, 2,4-dinitro- (8CI)
    • (2,4-Dinitro-phenyl)-phenyl-amine
    • Acetoquinone Yellow 5JZ
    • C.I. 10340
    • C.I. Disperse Yellow 14
    • Disperse yellow 14
    • N-(2,4-Dinitrophenyl)aniline
    • N-(2,4-Dinitrophenyl)benzenamine
    • N-Phenyl-2,4-dinitroaniline
    • NSC 6150
    • o,p-Dinitrodiphenylamine
    • Serisol Yellow 2G
    • Supracet Yellow 3G
    • D0278
    • Diphenylamine,4-dinitro-
    • 961-68-2
    • F0020-1341
    • SCHEMBL293916
    • Benzenamine, 2,4-dinitro-N-phenyl-
    • EN300-175017
    • 2,4-dinitro-N-phenyl-aniline
    • BRN 1996954
    • 2,4-Dinitrodiphenylamin
    • 4-12-00-01692 (Beilstein Handbook Reference)
    • Z31199805
    • DB-057626
    • 2,4-Dinitro-N-phenylaniline #
    • CHEMBL4443557
    • STK266239
    • AS-58183
    • NSC6150
    • EINECS 213-508-4
    • AKOS000286101
    • A845554
    • Benzenamine,4-dinitro-N-phenyl-
    • NSC-6150
    • InChI=1/C12H9N3O4/c16-14(17)10-6-7-11(12(8-10)15(18)19)13-9-4-2-1-3-5-9/h1-8,13
    • Diphenylamine, 2,4-dinitro-
    • MFCD00007223
    • 2,4-Dinitrodiphenylamine, 98%
    • DTXSID7061354
    • AI3-02914
    • D89621
    • W-100147
    • NS00021408
    • MDL: MFCD00007223
    • InChIKey: RHTVQEPJVKUMPI-UHFFFAOYSA-N
    • Inchi: 1S/C12H9N3O4/c16-14(17)10-6-7-11(12(8-10)15(18)19)13-9-4-2-1-3-5-9/h1-8,13H
    • SMILES: [O-][N+](C1C=C([N+](=O)[O-])C(NC2C=CC=CC=2)=CC=1)=O

Computed Properties

  • Exact Mass: 259.05900
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 4
  • Monoisotopic Mass: 259.05930578g/mol
  • Heavy Atom Count: 19
  • Complexity: 333
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: nothing
  • Tautomer Count: nothing
  • Surface Charge: 0
  • Topological Polar Surface Area: 104Ų

Experimental Properties

  • LogP: 4.36600
  • PSA: 103.67000
  • Refractive Index: 1.5700 (estimate)
  • Boiling Point: 402.47°C (rough estimate)
  • Melting Point: 157.0 to 160.0 deg-C
  • Flash Point: 204.1 ºC
  • Solubility: acetone: soluble25mg/mL, clear, orange to red
  • Color/Form: Red needle like crystals [1]
  • Stability/Shelf Life: Stable. Incompatible with strong bases, strong acids, strong oxidizing agents.
  • Solubility: Soluble in hot ethanol \ hot benzene \ acetone \ chloroform [4]
  • Density: 1.3450 (rough estimate)

2,4-Dinitro-N-phenylaniline Security Information

  • RTECS:JJ8825000
  • WGK Germany:3
  • Safety Instruction: S26-S37/39
  • Risk Phrases:R36/37/38
  • Dangerous goods sign: Xi
  • Hazard Statement: H316-H320
  • Warning Statement: P264-P305+P351+P338+P337+P313-P332+P313
  • Prompt:warning
  • Storage Condition:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
  • Risk Phrases: R36/37/38

2,4-Dinitro-N-phenylaniline Customs Data

  • HS CODE:2921440000
  • Customs Data:

    China Customs Code:

    2921440000

    Overview:

    2921440000. Diphenylamine and its derivatives and their salts. VAT:17.0%. Tax refund rate:17.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921440000. diphenylamine and its derivatives; salts thereof. VAT:17.0%. Tax rebate rate:17.0%. . MFN tariff:6.5%. General tariff:30.0%

2,4-Dinitro-N-phenylaniline Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003GBQ-1g
2,4-Dinitrodiphenylamine
961-68-2 98%
1g
$45.00 2025-02-19
A2B Chem LLC
AB60326-1g
2,4-Dinitrodiphenylamine
961-68-2 98%
1g
$18.00 2024-07-18
Aaron
AR003GK2-50mg
2,4-Dinitrodiphenylamine
961-68-2 95%
50mg
$57.00 2024-07-18
abcr
AB142628-25 g
2,4-Dinitrodiphenylamine, 96%; .
961-68-2 96%
25 g
€65.60 2023-07-20
City Chemical
D9265-100GM
2,4-Dinitrodiphenylamine
961-68-2 98%
100gm
$26.40 2023-09-19
Enamine
EN300-175017-0.05g
2,4-dinitro-N-phenylaniline
961-68-2 95.0%
0.05g
$23.0 2025-02-19
Life Chemicals
F0020-1341-2μmol
2,4-dinitro-N-phenylaniline
961-68-2 90%+
2μmol
$57.0 2023-07-28
TRC
D194475-2.5g
2,4-Dinitro-N-phenylaniline
961-68-2
2.5g
$ 45.00 2022-06-05
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D154907-100G
2,4-Dinitro-N-phenylaniline
961-68-2 >98.0%
100g
¥277.90 2023-09-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D0278-100g
2,4-Dinitro-N-phenylaniline
961-68-2 98.0%(GC)
100g
¥595.0 2022-06-10

2,4-Dinitro-N-phenylaniline Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Ethanol ,  Water
Reference
Kinetics of nucleophilic substitution reaction of 1-chloro-2,4-dinitrobenzene with substituted anilines
Ikramuddeen, T. Mohamed; Chandrasekara, N.; Ramarajan, K.; Subramanian, K. A., Journal of the Indian Chemical Society, 1989, 66(5), 342-4

Synthetic Circuit 2

Reaction Conditions
Reference
Graebe-Ullmann synthesis of carbazole derivatives. Preparation and synthesis of 1-nitrocarbazole
Preston, Robert W. G.; Tucker, S. Horwood; Cameron, James M. L., Journal of the Chemical Society, 1942, 500, 500-4

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Ethanol
Reference
Ring cleavage in cyclic azomethines. Cleavage of 6,7-dimethoxyisoquinoline
Kabachnik, M. I.; Zitser, A. I., Zhurnal Obshchei Khimii, 1937, 7, 162-8

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Tetrabutylammonium bromide ,  Palladium diacetate ,  [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine Solvents: Dimethyl sulfoxide ;  17 h, 100 °C
Reference
Efficient synthetic route to aromatic secondary amines via Pd/RuPhos/TBAB-catalyzed cross coupling
Gaur, Pinki; Durga Bhaskar Yamajala, K.; Banerjee, Shaibal, New Journal of Chemistry, 2017, 41(14), 6523-6529

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  15 h, 25 °C
Reference
1,5-Disubstituted benzimidazoles that direct cardiomyocyte differentiation from mouse embryonic stem cells
Okolotowicz, Karl J.; Bushway, Paul; Lanier, Marion; Gilley, Cynthia; Mercola, Mark; et al, Bioorganic & Medicinal Chemistry, 2015, 23(17), 5282-5292

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  overnight, rt
Reference
Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Aryloxyaryl Moiety
Sainas, Stefano ; Giorgis, Marta ; Circosta, Paola ; Poli, Giulio; Alberti, Marta ; et al, Journal of Medicinal Chemistry, 2022, 65(19), 12701-12724

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  25 h, rt
Reference
Preparation of substituted azaheteroaryl derivatives and analogs for use as stem cell differentiators
, World Intellectual Property Organization, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium acetate Solvents: Ethanol ;  rt → reflux; 1 h, reflux; reflux → rt
Reference
New ferro- and antiferromagnetic complexes of tridentate azomethines with copper
Burlov, A. S.; Ikorskii, V. N.; Nikolaevskii, S. A.; Koshchienko, Yu. V.; Vlasenko, V. G.; et al, Zhurnal Neorganicheskoi Khimii, 2008, 53(10), 1677-1683

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide ,  Water
Reference
Transformation of aryl esters of N-substituted benzimide acids in alkaline solutions
Prudchenko, A. P.; Dridzh, L. P.; Savelova, V. A., Ukrainskii Khimicheskii Zhurnal (Russian Edition), 1988, 54(11), 1191-5

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium acetate Solvents: Ethanol ;  30 min, reflux; 3 h, reflux
Reference
Synthesis and antiviral activity of substituted 5-ureido- and 5-thioureidobenzimidazole derivatives
Willitzer, H.; Braeuniger, H.; Engelmann, D.; Krebs, D.; Ozegowski, W.; et al, Pharmazie, 1978, 33(1), 30-8

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Alumina ,  Potassium fluoride ;  15 min, 150 °C
Reference
A facile and efficient synthesis of diaryl amines or ethers under microwave irradiation in the presence of KF/Al2O3 without solvent and their anti-fungal biological activities against six phytopathogens
Huang, Liang-Zhu; Han, Pan; Li, You-Qiang; Xu, Ying-Meng; Zhang, Tao; et al, International Journal of Molecular Sciences, 2013, 14(9), 18850-18860

Synthetic Circuit 12

Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide ;  24 h, rt
Reference
Prodrugs for nitroreductase-based cancer therapy-3: Antitumor activity of the novel dinitroaniline prodrugs/Ssap-NtrB enzyme suicide gene system: Synthesis, in vitro and in silico evaluation in prostate cancer
Tokay, Esra; Gungor, Tugba; Hacioglu, Nelin; Onder, Ferah Comert; Gulhan, Unzile Guven; et al, European Journal of Medicinal Chemistry, 2020, 187,

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Potassium fluoride ,  Basic alumina ;  5 min, rt
1.2 10 min, 40 °C
Reference
Synthesis of some novel n-substituted aromatic amines
Jain, Pritesh R.; Patil, A. A., Journal of Applicable Chemistry (Lumami, 2019, 8(3), 1031-1036

Synthetic Circuit 14

Reaction Conditions
1.1 Solvents: Ethanol ;  cooled; 1.5 h, rt
Reference
Synthesis of 3-{1-phenyl-5-[N,N-bis(2'-chloroethyl)-amino]-benzimidazol-2-yl}-propanoic acid
Li, Yuan; Zhang, Sheng-ju; Dai, Yan-feng, Hecheng Huaxue, 2010, 18, 150-153

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Potassium carbonate ;  5 h, rt → 80 °C
Reference
Synthesis of benzimidazole derivatives from 2-nitroaniline in a one-step reductive cyclization process
Zhu, Hong; Huang, Wen-zhong; Pu, Jia-qi, Shanghai Daxue Xuebao, 2007, 13(1), 77-81

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sodium acetate Solvents: Ethanol ;  1 h, rt → 78 °C
Reference
Neutral Cyclometalated Iridium(III) Complexes Bearing Substituted N-Heterocyclic Carbene (NHC) Ligands for High-Performance Yellow OLED Application
Liu, Bingqing ; Jabed, Mohammed A. ; Guo, Jiali; Xu, Wan; Brown, Samuel L.; et al, Inorganic Chemistry, 2019, 58(21), 14377-14388

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Alumina ,  Potassium fluoride ;  5 min, rt
1.2 10 min, rt
Reference
Synthesis of N-arylamines in dry media and their antibacterial activity
Ramana, M. M. V.; Sharma, Madhu R., Journal of Chemical and Pharmaceutical Research, 2013, 5(3), 122-133

Synthetic Circuit 18

Reaction Conditions
1.1 20 min, 140 °C
Reference
NiCl2.6H2O as recyclable heterogeneous catalyst for N-arylation of amines and NH-heterocycles under microwave exposure
Gupta, Amit Kumar; Tirumaleswara Rao, G.; Singh, Krishna Nand, Tetrahedron Letters, 2012, 53(17), 2218-2221

2,4-Dinitro-N-phenylaniline Raw materials

2,4-Dinitro-N-phenylaniline Preparation Products

2,4-Dinitro-N-phenylaniline Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:961-68-2)
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Phone:15026964105
Email:2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:961-68-2)
MR./MRS.:A LA DING
Phone:
Email:anhua.mao@aladdin-e.com

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